molecular formula C10H8F2O3 B13071225 2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid

2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid

Cat. No.: B13071225
M. Wt: 214.16 g/mol
InChI Key: WQIAGUCYOOKHFM-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid is a fluorinated aromatic carboxylic acid characterized by a partially saturated benzofuran ring system fused to a difluoroacetic acid moiety. The difluoro substitution at the acetic acid α-position significantly increases acidity (pKa ~1–2) due to the electron-withdrawing effects of fluorine, making it a stronger acid than non-fluorinated analogs like 2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid .

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C10H8F2O3/c11-10(12,9(13)14)7-3-1-2-6-4-5-15-8(6)7/h1-3H,4-5H2,(H,13,14)

InChI Key

WQIAGUCYOOKHFM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC=C2C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid typically involves the reaction of 2,3-dihydro-1-benzofuran with difluoroacetic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and structural properties of 2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid can be contextualized against three analogous compounds from the literature:

Structural and Functional Group Comparisons

Property/Compound 2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic Acid (Target) 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic Acid Monohydrate 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic Acid 2-(Fluorosulfonyl)difluoroacetic Acid
Core Structure Dihydrobenzofuran Dihydrobenzofuran (with dimethyl and ether linkage) Chloro-fluorophenyl Fluorosulfonyl-difluoroacetic acid
Substituents Difluoroacetic acid Acetic acid (ether-linked), dimethyl groups Difluoroacetic acid, Cl, F Fluorosulfonyl, difluoroacetic acid
Molecular Weight ~214–220 (estimated) Not reported 224.56 178.09
Key Functional Groups -COOH, -F (α-position) -COOH, -O- (ether), -CH3 -COOH, -F, -Cl -SO2F, -COOH, -F
Predicted LogP ~2.5–3.0 (estimated) Higher (due to methyl groups) 3.11 Lower (polar sulfonyl group)
Acidity (pKa) ~1–2 (stronger due to -F) ~2.5–3.5 (weaker, no α-fluorine) ~1.5 (similar fluorine effects) <1 (stronger, sulfonyl group)

Key Comparative Insights

  • Electronic Effects: The target compound’s α,α-difluoro substitution enhances acidity compared to non-fluorinated analogs like the monohydrate derivative in , which lacks fluorine and has an ether linkage. The electron-withdrawing fluorine atoms stabilize the deprotonated carboxylate form, increasing solubility in polar solvents . In contrast, 2-(fluorosulfonyl)difluoroacetic acid () exhibits even greater acidity (pKa <1) due to the strongly electron-withdrawing fluorosulfonyl group, which also increases reactivity in nucleophilic substitutions .
  • However, the methyl groups in the monohydrate derivative () likely increase LogP, favoring membrane permeability .
  • This contrasts with the more flexible fluorosulfonyl derivative () and the planar chloro-fluorophenyl system (), which may adopt varied orientations in molecular interactions .
  • Thermal and Physical Stability :

    • The chloro-fluorophenyl analog () has a predicted boiling point of 289°C, reflecting moderate volatility for a carboxylic acid. The target compound’s boiling point is likely higher due to hydrogen bonding from the dihydrobenzofuran oxygen, though experimental data are needed .

Notes on Data Limitations

  • Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence. Predictions are inferred from structural analogs.
  • The monohydrate derivative () and fluorosulfonyl acid () highlight the impact of auxiliary functional groups (e.g., sulfonyl, ether) on reactivity and physical properties.

Biological Activity

2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula: C11H10F2O2
  • Molecular Weight: 220.20 g/mol
  • CAS Number: Not widely reported; related compounds exist.

The compound features a benzofuran moiety, which is known for various biological activities, and difluoroacetic acid, which may enhance its pharmacological profile.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of benzofuran exhibit significant anti-inflammatory properties. In particular, fluorinated benzofuran derivatives have been shown to inhibit cyclooxygenase (COX) activity, which is crucial in the inflammatory response.

  • Key Findings:
    • Compounds with difluorine substitutions demonstrated IC50 values for PGE2 production inhibition in macrophages of approximately 1.92 µM and 1.48 µM .
    • The presence of fluorine and carboxylic acid groups enhances the anti-inflammatory effects of these compounds .

Anticancer Activity

The anticancer potential of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid has been evaluated through various in vitro studies.

  • Mechanism of Action:
    • The compound induces apoptosis in cancer cells by decreasing the expression of the antiapoptotic protein Bcl-2 and promoting the cleavage of PARP-1 .
    • Inhibitory effects on cell proliferation were observed in HCT116 colon cancer cells, with significant reductions noted at concentrations as low as 10 µM .

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives in treating inflammation and cancer:

  • Study on COX Inhibition:
    • A series of synthesized benzofuran compounds were tested for their ability to inhibit COX enzymes. The results indicated that certain difluorinated compounds could reduce PGE2 levels significantly .
  • Apoptosis Induction in Cancer Cells:
    • Research involving HCT116 cells showed that treatment with specific benzofuran derivatives led to a concentration-dependent increase in apoptotic markers after 72 hours .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of related benzofuran derivatives:

Compound NameIC50 (PGE2 Inhibition)Anticancer ActivityNotes
Compound A1.92 µMYesDifluorinated
Compound B1.48 µMYesContains carboxylic acid
Compound C20.52 µMPartialMonofluorinated

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